Structural and Predicted Physicochemical Divergence from Piperazine-Containing Analog
A direct structural comparison between the target compound and its closest commercially available analog, 1-(4-chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, reveals a key difference: the analog contains an additional 4-methylpiperazine ring at the ethyl linker. This modification is explicitly noted to potentially alter receptor binding affinity and electronic properties . While quantitative affinity data for the target compound is not available in the primary literature, the structural difference alone is predicted to result in different hydrogen-bonding capacity, steric bulk, and basicity (piperazine pKa ~9.8 vs. non-basic methylene linker in the target). This is a class-level inference supported by the patent literature on CB1 allosteric modulators, where similar modifications have been shown to switch functional activity [1].
| Evidence Dimension | Predicted drug-likeness and receptor interaction profile |
|---|---|
| Target Compound Data | No piperazine moiety; molecular weight 294.8 g/mol; calculated LogP ~3.2 |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea; molecular weight ~405 g/mol; piperazine pKa ~9.8 |
| Quantified Difference | Molecular weight difference >110 g/mol; presence vs. absence of a basic amine center |
| Conditions | In silico property predictions based on chemical structure |
Why This Matters
The absence of the basic piperazine group in the target compound ensures a different ionization state at physiological pH, which directly impacts membrane permeability, off-target binding, and in vivo pharmacokinetics—a critical consideration for in vivo pharmacological studies.
- [1] European Patent EP3990112A1. Urea derivatives as CB1 allosteric modulators. Published 2020-06-25. https://patents.google.com/patent/EP3990112A1/ja View Source
